molecular formula C9H11N3O2 B8648024 N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine

N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine

Cat. No.: B8648024
M. Wt: 193.20 g/mol
InChI Key: RQSUTXCBSMADJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is a heterocyclic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine typically involves the nitration of 2-aminopyridine followed by N,N-dimethylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N,N-Dimethyl-2-(3-aminopyridin-2-yl)ethen-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-nitropyridin-2-amine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine
  • Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate

Uniqueness

N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3

InChI Key

RQSUTXCBSMADJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Particularly key to an efficient synthesis of 3-AP or 3-AMP is the high-yield introduction of a methyl or vinyl group, preferably vinyl, at the 2 position of the pyridine moiety utilizing a Heck or Stille vinylation reaction or a methylation reaction under Suzuki conditions. These reactions proceed at the 2-position of a pyridine moiety in high yield (generally, greater than 50% and in most instances, greater than 70%). The advantage of the vinylation reaction is that the 2-vinyl group may be readily converted to a 2-carboxaldehyde group for further conversion to the 2-thiosemicarbazone using a high yield ozonolysis reaction conducted in a polar solvent, such as methanol. The preferred vinylation reaction is a Heck or Stille vinylation reaction performed utilizing a reagent selected from among the following: Bu3SnCH=CHR3, (OH)2B--CH=CHR3, ClZnCH=CHR3 and XMgCH=CHR3. The vinylation reaction takes place in the presence of triphenylphosphine (PPh3) and/or tetrakis(triphenylphosphine) palladium [Pd(PPh3)4 ] usually in a solvent such as toluene in the presence of heat. The advantages of the methylation reaction under Suzuki conditions over the two step methylation of the prior art include a greatly improved yield, reduction in the number of steps and therefore handling required and ease in scaling the synthesis up for commercial production. Alternatively, to introduce a vinyl group at the 2-position of 3-nitropyridine, one may advantageously react 2-methyl-3-nitropyridine with dimethylforamamidedimethylacetal (DMFDMA) to produce 2-dimethylamino vinyl-3-nitropyridine compound 3a, followed by oxidation with sodium periodate (NaIO4) to produce carboxaldehyde 4 in an unexpectedly high 84% yield.
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